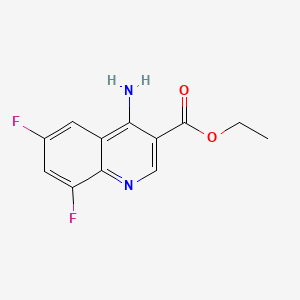

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDSFZQMKXDEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670692 | |

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206092-20-7 | |

| Record name | Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Anilines

A common method involves cyclizing substituted aniline derivatives with diethyl ethoxymethylenemalonate (DEM). For example, 2,4-difluoroaniline undergoes condensation with DEM in acetic anhydride at 110–140°C to yield ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate is critical for subsequent amination and fluorination steps.

Key reaction parameters :

Palladium-Catalyzed Carbonylation

Alternative routes employ palladium-catalyzed carbonylation of 8-bromoisoquinoline derivatives. In one protocol, 8-bromo-6-fluoroquinoline reacts with carbon monoxide (60 psi) in methanol using palladium catalysts to form the methyl ester precursor, which is transesterified to the ethyl variant.

Optimization insights :

Fluorination Strategies

Position-selective fluorination at C6 and C8 is achieved via electrophilic or nucleophilic substitution:

Electrophilic Fluorination with Selectfluor®

Electrophilic agents like Selectfluor® enable direct fluorination of the quinoline core. For instance, treating ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with Selectfluor® in DMF at 80°C introduces fluorine atoms at C6 and C8.

Conditions :

Halogen Exchange Reactions

Nucleophilic fluorination using KF in polar aprotic solvents (e.g., DMSO) replaces chlorine or bromine substituents. This method is less common due to competing side reactions but offers regioselectivity advantages.

Introduction of the 4-Amino Group

Amination at position 4 typically follows two pathways:

Nucleophilic Substitution

The 4-chloro or 4-bromo intermediate reacts with ammonia or ammonium hydroxide under high-pressure conditions. For example, ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate undergoes amination in aqueous NH3 at 120°C for 12h.

Data comparison :

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Bromo derivative | NH3 (aq) | 120°C, 12h | 54 |

| 4-Chloro derivative | NH4OH | 100°C, 24h | 48 |

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with ammonia equivalents (e.g., t-butyl carbamate) offers higher selectivity. A patented method uses cesium carbonate and Pd(OAc)2 in 1,4-dioxane at 90°C, achieving 71% yield after deprotection.

Advantages :

-

Avoids harsh ammonia conditions

-

Compatible with sensitive ester groups

Esterification and Functional Group Interconversion

The ethyl ester at position 3 is introduced via:

Direct Esterification

Carboxylic acid intermediates (e.g., 6,8-difluoro-4-aminoquinoline-3-carboxylic acid) react with ethanol under acid catalysis (H2SO4, 80°C).

Transesterification

Methyl esters are converted to ethyl variants using ethanol and Ti(OEt)4. This method avoids acidic conditions that could degrade the amino group.

Purification and Characterization

Final purification employs recrystallization (ethyl acetate/heptane) or column chromatography (SiO2, CH2Cl2/MeOH). Key characterization data includes:

Spectroscopic profiles :

-

1H NMR (DMSO-d6): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.32 (q, J=7.1 Hz, 2H, OCH2), 6.85 (s, 2H, NH2), 7.25–7.45 (m, 2H, aromatic)

Challenges and Optimization Opportunities

Regioselectivity in Fluorination

Competing fluorination at C5/C7 positions remains a challenge. Computational studies suggest electron-withdrawing groups at C3 direct fluorination to C6/C8.

Amino Group Stability

The 4-amino group is prone to oxidation during esterification. Solutions include:

-

Using inert atmospheres (N2/Ar)

-

Adding radical scavengers (e.g., BHT)

Industrial-Scale Considerations

Large-scale synthesis (>1 kg) requires:

-

Continuous flow reactors for exothermic steps (e.g., fluorination)

-

Automated crystallization systems to control particle size

-

PAT (Process Analytical Technology) for real-time monitoring

Emerging Methodologies

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate belongs to the quinoline family, characterized by its unique structure that includes an amino group and difluorinated positions on the quinoline ring. The synthesis typically involves multi-step organic reactions using precursor compounds such as 6,8-difluoroquinoline and various amines or carboxylic acids. The reaction conditions are critical for achieving high yields and purity, with factors such as temperature, pressure, and catalysts being optimized during synthesis.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Its mechanism of action primarily involves the inhibition of specific molecular targets within biological systems, leading to significant effects on cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antibacterial Activity

The compound also demonstrates antibacterial properties. It has been compared to known quinolone antibiotics such as ofloxacin and norfloxacin, exhibiting higher antibacterial activity against Gram-positive bacteria with reduced phototoxicity. This makes it a promising candidate for developing new antibacterial agents .

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Its unique structural features make it relevant for developing new drugs targeting various diseases.

- Pharmacology : Ongoing studies explore its potential as an effective treatment for cancers and bacterial infections.

- Biochemistry : The compound's interactions at the molecular level are being investigated to better understand its biological effects.

Case Studies

- Cancer Therapeutics : A study demonstrated that this compound significantly inhibited the proliferation of human promyelocytic leukemia HL-60 cells. The compound induced apoptosis through mechanisms involving caspase activation and modulation of intracellular calcium levels .

- Antibacterial Efficacy : In comparative studies against established quinolone antibiotics, this compound showed superior efficacy against certain bacterial strains while exhibiting lower toxicity profiles .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor function. The quinoline ring structure facilitates its insertion into biological membranes, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Ethyl Quinoline-3-Carboxylates

Biological Activity

Ethyl 4-amino-6,8-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₈F₂N₂O₂ and a molecular weight of approximately 280.27 g/mol. Its structure features a quinoline ring with two fluorine substituents at positions 6 and 8, an amino group at position 4, and an ethyl carboxylate moiety.

Target Interaction

The primary target of this compound is the ATPase domain of human Topoisomerase II alpha (h TopoIIα). The compound inhibits this enzyme's function, which is crucial for DNA replication and cellular proliferation.

Biochemical Pathways

Inhibition of h TopoIIα disrupts DNA replication pathways, leading to significant anticancer activity. This mechanism highlights the compound's potential as an anticancer agent.

Biological Activity

This compound has demonstrated various biological activities:

- Antimicrobial Activity : Research indicates that quinoline derivatives possess notable antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including resistant strains .

- Anticancer Properties : The compound has been evaluated for its anticancer effects in several studies. It has shown promising results in inhibiting the growth of cancer cell lines through its action on Topoisomerase II .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : In vitro tests against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli showed that the compound had substantial inhibitory effects, comparable to standard antibiotics like ciprofloxacin .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Reduced cell viability in cancer lines | |

| Enzyme Inhibition | Inhibition of h TopoIIα |

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that treatment with this compound led to a dose-dependent decrease in proliferation of breast cancer cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, demonstrating significant therapeutic potential .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to exhibit superior activity against multi-drug resistant strains of bacteria. The results emphasized its potential role in developing new antimicrobial agents .

Q & A

Q. How do solvent systems influence solubility in biological assays?

- Co-solvent screening : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility (>100 µM) without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.